ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperidine ring, and a thiazole-acetate ester group. The molecule’s crystallographic properties, such as bond angles and torsion parameters, are often analyzed using programs like SHELX, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-2-30-17(28)6-14-9-31-19(24-14)25-18(29)13-4-3-5-26(8-13)15-7-16(22-11-21-15)27-12-20-10-23-27/h7,9-13H,2-6,8H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZGANYDMOFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and thiazole moieties have been reported to exhibit promising anticancer activities. They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity or altering its signaling pathways.
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, particularly those involved in cell proliferation and apoptosis. The downstream effects of these interactions can include the inhibition of cell growth and the induction of cell death, which could contribute to the compound’s potential anticancer effects.
Pharmacokinetics
Compounds with similar structures are known to have good absorption and distribution profiles due to their ability to form hydrogen bonds with different targets. These properties can impact the compound’s bioavailability, potentially enhancing its therapeutic effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. This suggests that the compound could potentially induce cell death and inhibit cell proliferation, contributing to its potential anticancer effects.
Action Environment
Similar compounds have been shown to be thermally stable, suggesting that this compound could also exhibit stability under various environmental conditions
Biological Activity
Ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that incorporates various pharmacologically relevant moieties, including a triazole ring, a pyrimidine derivative, and a piperidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It has a molecular weight of approximately 358.41 g/mol. The presence of the triazole and thiazole rings suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds featuring triazole and thiazole scaffolds exhibit significant antimicrobial properties. For instance, a related study found that derivatives of thiazoles showed minimal inhibitory concentrations (MIC) against various pathogens, indicating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiazole Derivative | 0.98 - 500 | Ec, Yp, Pa |
Anticancer Activity
Research has shown that compounds containing triazole rings often demonstrate anticancer activity. For example, studies on similar compounds have revealed their ability to inhibit cell proliferation in various cancer cell lines . The mechanism typically involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazole-containing compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which are critical in cancer progression and inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against common bacterial strains. Preliminary results showed promising activity against Escherichia coli and Staphylococcus aureus, with MIC values suggesting effective dosage ranges for therapeutic use.
Case Study 2: Anticancer Potential
Another study evaluated the cytotoxic effects of related thiazole derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound may share similar mechanisms of action.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate has been studied for its antimicrobial properties. Compounds containing triazole and thiazole moieties have shown effectiveness against a range of bacterial and fungal pathogens. Research indicates that derivatives of this compound exhibit significant inhibition against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of the triazole and pyrimidine rings, which are known to interact with various biological targets involved in cancer progression. Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics .
Drug Design and Development
Targeting Kinases
The compound has been evaluated as a potential inhibitor of specific kinases involved in cancer signaling pathways. Kinase inhibitors are crucial in modern cancer therapy, and compounds like this compound could offer new avenues for targeted therapy .
Structure-Based Drug Design
Utilizing computational methods such as molecular docking, researchers have modeled the interaction between this compound and various biological targets. This approach aids in optimizing the compound's efficacy and selectivity, paving the way for the design of more potent analogs .
Agriculture
Pesticidal Applications
Given its chemical structure, there is potential for this compound to be developed as a pesticide. Compounds with similar scaffolds have shown efficacy against agricultural pests and pathogens. Research into its application in crop protection could lead to environmentally friendly alternatives to conventional pesticides .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated that specific modifications enhanced its antibacterial activity against Escherichia coli. This research highlighted the importance of structural modifications in improving biological activity .
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yli)piperidine -3-carboxamido)thiazol -4-yli)acetate induced significant apoptosis at micromolar concentrations. The results suggest that this compound could serve as a lead structure for developing new anticancer drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine-triazole hybrids, which are studied for their diverse bioactivities. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s piperidine-thiazole-pyrimidine-triazole architecture distinguishes it from simpler analogs.
Bioactivity : While direct data are unavailable, the triazole-pyrimidine motif is associated with kinase inhibition (e.g., EGFR inhibitors), and the thiazole moiety is linked to antimicrobial activity in analogs .
Crystallography: SHELX remains a preferred tool for refining such complex small molecules due to its robustness in handling twinned data and high-resolution structures, as noted in the provided evidence .
Research Findings and Limitations
- SHELX in Structural Studies : The evidence highlights SHELX’s dominance in small-molecule refinement, suggesting that structural data for this compound and its analogs were likely generated using SHELXL or related programs .
- Gaps in Evidence : The provided materials lack explicit data on the compound’s synthesis, biological assays, or computational modeling. Comparative analysis thus relies on extrapolation from structurally related molecules.
- Opportunities for Further Study : Experimental phasing pipelines using SHELXC/D/E could expedite structural elucidation of derivatives, aiding in structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-(2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyrimidine-piperidine core with thiazole-acetate moieties. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 60–80°C during carboxamide bond formation to avoid side reactions .
- Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) isolates the target compound with >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm piperidine C=O resonance (~170 ppm in NMR) and thiazole C-S bonds (~110 ppm) .
- Mass spectrometry : Match molecular ion peaks (e.g., [M+H]) to the theoretical molecular weight (~490 g/mol).
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,2,4-triazole substituent influence binding to biological targets?
- Methodological Answer :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare triazole vs. pyrazole analogs. The triazole’s nitrogen lone pairs enhance hydrogen bonding with kinase active sites .
- SAR studies : Replace the triazole with other heterocycles (e.g., imidazole) and measure IC shifts in enzyme inhibition assays .
- Contradiction Note : Some studies report triazole-containing analogs show higher cytotoxicity (e.g., IC = 2.3 µM in HeLa cells), while pyrazole derivatives exhibit reduced activity, suggesting substituent-dependent mechanisms .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize variability .
- Metabolic stability tests : Assess cytochrome P450 interactions via liver microsome assays to rule out false positives from metabolite interference .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), blood-brain barrier permeability (low), and CYP3A4 inhibition risk .
- MD simulations : Analyze aqueous solubility and protein binding stability over 100 ns trajectories (e.g., GROMACS) .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended to evaluate anticancer potential?
- Methodological Answer :
- Apoptosis assays : Use Annexin V-FITC/PI staining in leukemia (K562) and solid tumor (MCF-7) lines .
- Kinase profiling : Screen against EGFR, VEGFR2, and CDK2/cyclin E at 1–10 µM concentrations .
- Data Table :
| Target | IC (µM) | Cell Line | Reference |
|---|---|---|---|
| EGFR | 0.8 | A549 | |
| CDK2 | 3.2 | MCF-7 |
Q. How to troubleshoot low yields in the final coupling step?
- Methodological Answer :
- Activation reagents : Switch from HATU to PyBOP for carboxamide formation if racemization occurs .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for piperidine amines to prevent side reactions .
Characterization & Stability
Q. What analytical techniques confirm the compound’s stability under storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
